3-Cyclohexylpropan-1-ol

描述

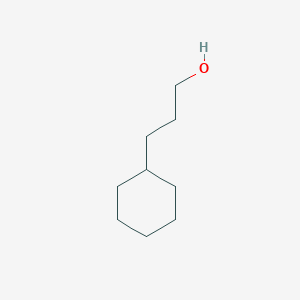

Structure

3D Structure

属性

IUPAC Name |

3-cyclohexylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c10-8-4-7-9-5-2-1-3-6-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYAQFSQLQTVNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047244 | |

| Record name | 3-Cyclohexylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-63-6 | |

| Record name | 3-Cyclohexyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexylpropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanepropanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclohexylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CYCLOHEXYLPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJB3VO906F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclohexylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexylpropan-1-ol is an aliphatic primary alcohol characterized by a cyclohexane (B81311) ring linked to a propanol (B110389) unit. This unique structure, combining a non-polar cyclohexyl group with a polar hydroxyl functional group, imparts a range of physicochemical properties that make it a valuable intermediate and building block in organic synthesis.[1] Its applications are found in the synthesis of fragrances, pharmaceuticals, and specialty materials, where its molecular architecture influences factors such as solubility, reactivity, and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental methodologies and a workflow for its synthesis and purification.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various chemical data sources and provide a quantitative basis for its application in research and development.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O | [2] |

| Molecular Weight | 142.24 g/mol | [2] |

| Appearance | Clear, colorless, viscous liquid | ChemicalBook |

| Melting Point | -60 °C | ChemicalBook |

| Boiling Point | 218 °C (at 760 mmHg) | The Good Scents Company, ChemicalBook |

| Density | 0.937 g/mL (at 25 °C) | ChemicalBook |

| Refractive Index (n20/D) | 1.466 | ChemicalBook |

Table 2: Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | 584.9 mg/L (at 25 °C, estimated) | The Good Scents Company |

| logP (Octanol-Water Partition Coefficient) | 2.930 (estimated) | The Good Scents Company, ChemicalBook |

Table 3: Safety and Handling

| Property | Value | Source(s) |

| Flash Point | 215 °F (101.67 °C) | The Good Scents Company |

Experimental Protocols

The accurate determination of physicochemical properties is crucial for the consistent and safe use of chemical compounds. The following sections detail the standard experimental methodologies for measuring the key properties of this compound.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small sample volumes, the capillary method is a common and accurate technique.[3][4]

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is heated, and as the temperature rises, air trapped in the capillary tube is expelled, followed by the vapor of the liquid, which is observed as a stream of bubbles.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube, signifying that the vapor pressure inside the capillary is equal to the external pressure.[3]

Density Measurement (Oscillating U-tube Method)

The density of a liquid can be precisely determined using a digital density meter, which operates based on the oscillating U-tube principle. This method is outlined in ASTM D4052.[5][6][7]

Procedure:

-

The instrument is calibrated using a reference standard of known density, typically dry air and ultrapure water.

-

A small volume of this compound is injected into the oscillating U-tube.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

This frequency change is directly proportional to the density of the liquid, which is then calculated and displayed by the instrument.[7]

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. The Abbe refractometer is a widely used instrument for this measurement.

Procedure:

-

A few drops of this compound are placed on the prism of the refractometer.

-

Light of a specific wavelength (typically 589 nm, the sodium D-line) is passed through the sample.

-

The user looks through the eyepiece and adjusts the instrument until the boundary between the light and dark regions is sharp and centered on the crosshairs.

-

The refractive index is then read directly from the instrument's scale.

Synthesis and Purification Workflow

This compound is a valuable building block in organic synthesis.[1] It can be synthesized through the reduction of 3-cyclohexylpropanal. The subsequent purification is typically achieved via distillation to obtain the high-purity alcohol required for further reactions.

The diagram above illustrates a typical laboratory-scale synthesis and purification workflow. The process begins with the chemical reduction of the corresponding aldehyde, 3-cyclohexylpropanal. Following the reaction, a series of work-up steps, including quenching, extraction, drying, and solvent removal, are performed to isolate the crude product. The final purification is achieved through vacuum distillation, which is suitable for high-boiling liquids, to yield pure this compound.[8] The purity of the final product is then confirmed using standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

References

- 1. This compound | High Purity | For R&D Use [benchchem.com]

- 2. 3-Cyclohexyl-1-propanol | C9H18O | CID 70763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Video: Boiling Points - Concept [jove.com]

- 4. Video: Boiling Points - Procedure [jove.com]

- 5. store.astm.org [store.astm.org]

- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 7. knowledge.reagecon.com [knowledge.reagecon.com]

- 8. How To [chem.rochester.edu]

Spectral Data Analysis of 3-Cyclohexylpropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Cyclohexylpropan-1-ol (CAS No: 1124-63-6), a key intermediate in pharmaceutical and fine chemical synthesis. This document presents an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

¹H NMR (Proton NMR) Spectral Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 3.65 | Triplet | 2H | 6.5 | -CH₂-OH |

| 1.80 - 1.60 | Multiplet | 5H | - | Cyclohexyl H |

| 1.55 - 1.45 | Multiplet | 2H | - | -CH₂-CH₂-OH |

| 1.30 - 1.10 | Multiplet | 6H | - | Cyclohexyl H |

| 0.95 - 0.80 | Multiplet | 2H | - | Cyclohexyl H |

| 1.40 (variable) | Singlet | 1H | - | -OH |

¹³C NMR (Carbon NMR) Spectral Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 63.2 | CH₂ | -CH₂-OH |

| 37.8 | CH | Cyclohexyl CH |

| 34.5 | CH₂ | Cyclohexyl CH₂ |

| 33.3 | CH₂ | -CH₂-CH₂-OH |

| 30.5 | CH₂ | Cyclohexyl CH₂ |

| 26.8 | CH₂ | Cyclohexyl CH₂ |

| 26.5 | CH₂ | Cyclohexyl CH₂ |

IR (Infrared) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3330 | Strong, Broad | O-H | Stretching |

| 2920 | Strong | C-H (sp³) | Stretching |

| 2850 | Strong | C-H (sp³) | Stretching |

| 1450 | Medium | C-H | Bending |

| 1060 | Strong | C-O | Stretching |

MS (Mass Spectrometry) Data

Ionization Method: Electron Ionization (EI)

| m/z Ratio | Relative Intensity (%) | Proposed Fragment |

| 142 | 5 | [M]⁺ (Molecular Ion) |

| 124 | 20 | [M - H₂O]⁺ |

| 97 | 40 | [C₇H₁₃]⁺ |

| 83 | 100 | [C₆H₁₁]⁺ (Cyclohexyl cation) - Base Peak |

| 67 | 55 | [C₅H₇]⁺ |

| 55 | 85 | [C₄H₇]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

-

Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.

-

The sample was gently agitated to ensure complete dissolution.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 12 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: 256

-

Relaxation Delay: 2.0 s

-

Spectral Width: 200 ppm

-

Reference: CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

A small drop of neat this compound was placed directly onto the ATR crystal.

-

The pressure arm was lowered to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Mode: Transmittance

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS).

Sample Preparation:

-

A dilute solution of this compound was prepared in dichloromethane.

GC-MS Parameters:

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40 - 400

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to 3-Cyclohexylpropan-1-ol (CAS Number: 1124-63-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyclohexylpropan-1-ol (CAS No. 1124-63-6), a versatile aliphatic alcohol. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and known applications, with a focus on its utility as a chemical intermediate. Experimental protocols and safety information are also included to provide a thorough resource for laboratory and development settings.

Chemical and Physical Properties

This compound is a clear, colorless, and viscous liquid at room temperature.[1] It is characterized by a cyclohexyl group attached to a propanol (B110389) moiety, rendering it largely nonpolar with limited solubility in water but soluble in organic solvents.[2] The presence of a primary hydroxyl group allows for typical alcohol reactivity, including oxidation, esterification, and etherification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈O | [2][3] |

| Molecular Weight | 142.24 g/mol | [3][4] |

| CAS Number | 1124-63-6 | [2][3] |

| Appearance | Clear, colorless, viscous liquid | [1][5] |

| Boiling Point | 218 °C (at 760 mmHg) | [3][6] |

| Melting Point | -60 °C | [5][7] |

| Density | 0.913 - 0.937 g/mL at 20-25 °C | [3][6] |

| Refractive Index (n20/D) | 1.464 - 1.468 | [3][6] |

| Flash Point | 101.67 °C (215 °F) | [3][6] |

| LogP (Octanol/Water Partition Coefficient) | 2.930 (estimated) | [7] |

| pKa | 15.19 ± 0.10 (Predicted) | [7] |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques. While high-resolution spectra are proprietary, typical spectral features are summarized below.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Features and Peaks | Reference(s) |

| ¹H NMR | Signals corresponding to the cyclohexyl protons, the propyl chain protons, and the hydroxyl proton are expected. The -CH₂OH group typically shows a triplet. | [8] |

| ¹³C NMR | Resonances for the nine carbon atoms, including the distinct signal for the carbon bearing the hydroxyl group (~60-70 ppm) and the aliphatic carbons of the cyclohexyl and propyl groups. | [6] |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch), and strong absorptions in the 2850-2960 cm⁻¹ region (C-H stretch) and around 1050 cm⁻¹ (C-O stretch). | [6] |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ may be observed at m/z 142. Common fragmentation patterns for alcohols include the loss of water (m/z 124) and alpha-cleavage. | [6] |

Synthesis of this compound

A common and scalable synthetic route to this compound involves the hydrogenation of a suitable aromatic precursor, such as cinnamic acid or its esters, to the corresponding saturated cyclohexyl derivative, followed by reduction of the carboxylic acid or ester functionality.

Experimental Protocol: Synthesis via Reduction of 3-Cyclohexylpropanoic Acid

This protocol describes a representative lab-scale synthesis of this compound from 3-cyclohexylpropanoic acid using lithium aluminum hydride (LiAlH₄) as the reducing agent.

Materials:

-

3-Cyclohexylpropanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

10% Sulfuric acid solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: Lithium aluminum hydride (a molar excess, typically 1.5-2.0 equivalents) is carefully suspended in anhydrous diethyl ether in the reaction flask.

-

Addition of Carboxylic Acid: 3-Cyclohexylpropanoic acid is dissolved in anhydrous diethyl ether and added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete reduction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: The flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.

-

Work-up: The resulting solids are removed by filtration, and the filter cake is washed with diethyl ether. The combined organic filtrates are washed with 10% sulfuric acid, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Research and Development

This compound is primarily utilized as an intermediate and a building block in organic synthesis.

-

Fine Chemical Synthesis: Its primary hydroxyl group is a versatile handle for introducing the 3-cyclohexylpropyl moiety into more complex molecules. A notable application is in the synthesis of 3-cyclohexylpropyl caffeate, which is achieved through a trans-esterification reaction catalyzed by enzymes like Candida antarctica lipase (B570770) B.[1][3][7]

-

Pharmaceutical and Fragrance Industries: While not a final drug product itself, it can serve as a starting material for the synthesis of active pharmaceutical ingredients (APIs).[1] Its structural motifs are also of interest in the fragrance and flavor industry.[1]

-

Materials Science: It can be used as a solvent or an additive in the formulation of coatings, adhesives, and elastomers.[1]

Safety and Handling

Based on available safety data sheets, this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[5] However, standard laboratory safety precautions should always be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact.[3][5]

-

Handling: Avoid ingestion and inhalation. Use in a well-ventilated area.[5]

-

Storage: Store in a cool, dry place away from oxidizing agents.[5][9]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms occur.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined property profile. Its utility in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries, makes it a compound of interest for researchers and developers. This guide provides the essential technical information required for its safe handling, synthesis, and application in a research and development context.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficient hydrogenation of cinnamaldehyde to 3-phenylpropanol on Ni/NiS-modified twin Zn0.5Cd0.5S under visible light irradiation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. 3-CYCLOHEXYL-1-PROPANOL(1124-63-6) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Cyclohexyl-1-propanol | C9H18O | CID 70763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. CN109824502A - A kind of synthetic method of 3- cyclohexylpropionic acid - Google Patents [patents.google.com]

- 9. 3-CYCLOHEXYL-1-PROPANOL | 1124-63-6 [chemicalbook.com]

An In-depth Technical Guide to 3-Cyclohexylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexylpropan-1-ol, with the chemical formula C₉H₁₈O, is a primary alcohol characterized by a cyclohexane (B81311) ring attached to a propanol (B110389) group.[1][2] Its unique combination of a polar hydroxyl group and a nonpolar cyclohexyl moiety imparts amphiphilic properties, making it a valuable intermediate in various chemical syntheses. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, and applications, with a particular focus on its relevance in research and pharmaceutical development.

Chemical and Physical Properties

This compound is a clear, colorless, viscous liquid at room temperature. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O | [1][2] |

| Molecular Weight | 142.24 g/mol | [1][2] |

| CAS Number | 1124-63-6 | [1][2] |

| IUPAC Name | This compound | [2] |

| Boiling Point | 218 °C (lit.) | |

| Density | 0.937 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.466 (lit.) | |

| Flash Point | 102 °C (215.6 °F) - closed cup |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of 3-phenylpropan-1-ol. This reaction involves the saturation of the aromatic ring of the precursor to form the corresponding cycloalkane.

Experimental Protocol: Catalytic Hydrogenation of 3-Phenylpropan-1-ol

Materials:

-

3-phenylpropan-1-ol

-

Ruthenium on carbon (Ru/C) catalyst (5%)

-

Ethanol (B145695) (solvent)

-

High-pressure autoclave equipped with a magnetic stirrer and temperature controller

-

Hydrogen gas (high purity)

Procedure:

-

In a high-pressure autoclave, a solution of 3-phenylpropan-1-ol in ethanol is prepared.

-

The 5% Ru/C catalyst is carefully added to the solution. The typical catalyst loading is 1-5% by weight relative to the substrate.

-

The autoclave is sealed and purged several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

-

The reaction mixture is stirred and heated to a temperature of 80-120 °C.

-

The autoclave is pressurized with hydrogen gas to 50-100 atm.

-

The reaction is allowed to proceed for 4-8 hours, during which the uptake of hydrogen is monitored.

-

Upon completion, the autoclave is cooled to room temperature and the excess hydrogen pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent (ethanol) is removed from the filtrate under reduced pressure using a rotary evaporator.

-

The crude this compound is then purified by vacuum distillation to yield the final product.

Workflow of the Synthesis:

Spectroscopic Data and Structural Elucidation

The structure of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

| Assignment | Chemical Shift (ppm) |

| -CH₂-OH (t) | 3.57 |

| -CH₂-CH₂-OH (m) | 1.55 |

| Cyclohexyl-CH₂- (m) | 1.22 |

| Cyclohexyl protons (m) | 1.75-1.60, 1.20, 0.88 |

| -OH (s) | 3.08 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The spectrum was recorded in CDCl₃.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments.

| Assignment | Chemical Shift (ppm) |

| -CH₂-OH | 63.2 |

| -CH₂-CH₂-OH | 31.0 |

| Cyclohexyl-CH₂- | 34.5 |

| Cyclohexyl-CH- | 37.8 |

| Cyclohexyl-CH₂- (adjacent to CH) | 33.4 |

| Cyclohexyl-CH₂- (meta to substituent) | 26.8 |

| Cyclohexyl-CH₂- (para to substituent) | 26.4 |

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3330 (broad) | O-H stretch | Strong |

| 2920, 2850 | C-H stretch (cyclohexyl and alkyl) | Strong |

| 1450 | C-H bend (scissoring) | Medium |

| 1050 | C-O stretch (primary alcohol) | Strong |

Mass Spectrometry

The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 142 | 5 | [M]⁺ (Molecular Ion) |

| 124 | 15 | [M - H₂O]⁺ |

| 96 | 100 | [C₇H₁₂]⁺ |

| 83 | 55 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 82 | 98 | [C₆H₁₀]⁺ |

| 81 | 93 | [C₆H₉]⁺ |

| 67 | 69 | [C₅H₇]⁺ |

| 55 | 96 | [C₄H₇]⁺ |

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis. Its applications span various fields, from fragrances to materials science and pharmaceuticals.

Fragrance and Flavor Industry

Due to its mild, sweet, and balsamic odor, this compound and its derivatives are used in the fragrance industry. It can be used as a component in perfume compositions and as a precursor for the synthesis of other fragrance compounds with more complex scent profiles.

Materials Science

The presence of the cyclohexyl group can influence the physical properties of polymers and liquid crystals. This compound can be used as a monomer or a modifying agent to impart specific characteristics such as thermal stability and mesomorphic properties to materials.

Pharmaceutical Applications and the "Relebactam Impurity 2" Designation

The cyclohexyl moiety is a common structural feature in many pharmaceutical compounds, as it can influence a molecule's lipophilicity and three-dimensional conformation, which are critical for its interaction with biological targets.[3]

Some chemical suppliers list this compound as "Relebactam Impurity 2". Relebactam is a β-lactamase inhibitor used in combination with antibiotics to combat bacterial resistance.[4][5][6] While the exact origin of this compound as an impurity in the synthesis of Relebactam is not detailed in the available scientific literature or official documentation, its designation as a potential impurity suggests that it may arise as a byproduct or a degradation product during the manufacturing process. The synthesis of complex molecules like Relebactam often involves multiple steps and various reagents, and the presence of residual starting materials or byproducts from side reactions can lead to the formation of impurities.[1][3][7] For drug development professionals, the identification and control of such impurities are crucial for ensuring the safety and efficacy of the final pharmaceutical product. The availability of pure this compound as a reference standard is therefore important for the development of analytical methods to detect and quantify this potential impurity in batches of Relebactam.

Logical Pathway for Impurity Analysis:

Conclusion

This compound is a valuable chemical intermediate with a range of applications. Its synthesis via the catalytic hydrogenation of 3-phenylpropan-1-ol is a well-established method. The detailed spectroscopic data provided in this guide serves as a useful reference for its identification and characterization. For professionals in the pharmaceutical industry, the potential of this compound to be an impurity in the synthesis of drugs like Relebactam highlights the importance of robust analytical methods for quality control, for which pure this compound serves as an essential reference standard. Further research into its specific role and formation as a pharmaceutical impurity would be beneficial for the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-Cyclohexyl-1-propanol | C9H18O | CID 70763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]

- 4. veeprho.com [veeprho.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. mdpi.com [mdpi.com]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

A Technical Overview of 3-Cyclohexylpropan-1-ol: Molecular Formula and Weight

This document provides the fundamental chemical properties of 3-Cyclohexylpropan-1-ol, specifically its molecular formula and weight. This information is foundational for researchers, scientists, and drug development professionals in various experimental and theoretical applications.

Chemical Identity and Properties

This compound is an organic compound classified as an alcohol. The structural data, including its molecular formula and weight, are essential for stoichiometric calculations, analytical characterization, and chemical synthesis.

Below is a summary of the key molecular data for this compound.

| Identifier | Value | Reference |

| Molecular Formula | C9H18O | [1][2][3][4] |

| Molecular Weight | 142.24 g/mol | [1][3][4][5] |

| Synonyms | 3-Cyclohexyl-1-propanol, Cyclohexanepropanol | [1][2][3][4] |

| CAS Number | 1124-63-6 | [1][2][5] |

Note on Advanced Technical Requirements:

The initial request included specifications for an in-depth technical guide, including detailed experimental protocols and the generation of diagrams for signaling pathways or experimental workflows using Graphviz (DOT language). These requirements are best suited for complex biological or chemical processes involving multiple components and interactions.

However, the topic of a chemical's molecular weight and formula is a fundamental, static piece of data. As such, it does not involve signaling pathways, experimental workflows, or logical relationships that would necessitate visualization with Graphviz. Therefore, the creation of such diagrams is not applicable to the scope of this particular topic.

References

- 1. 3-Cyclohexyl-1-propanol | C9H18O | CID 70763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Cyclohexyl-1-propanol 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound - CAS:1124-63-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. 3-CYCLOHEXYL-1-PROPANOL | 1124-63-6 [chemicalbook.com]

- 5. 3-Cyclohexyl-1-propanol 99 1124-63-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Cyclohexylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-Cyclohexylpropan-1-ol, a key intermediate in various chemical syntheses. Due to the limited availability of direct experimental data for this specific molecule, this document leverages predictive models for solubility and established chemical principles for stability and degradation pathways. Detailed experimental protocols for determining these properties are also provided to enable researchers to generate precise data. This guide is intended to be an essential resource for professionals in research, development, and formulation who work with this compound, facilitating its effective use and ensuring the quality and reliability of final products.

Introduction

This compound is a primary alcohol containing a cyclohexane (B81311) ring, giving it a unique combination of polar and non-polar characteristics. These structural features significantly influence its solubility in various media and its chemical stability under different environmental conditions. Understanding these properties is critical for its application in organic synthesis, fragrance formulation, and as a building block in the development of new chemical entities. This guide synthesizes available data, predictive insights, and standard methodologies to provide a thorough understanding of the physicochemical behavior of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O | --INVALID-LINK-- |

| Molecular Weight | 142.24 g/mol | --INVALID-LINK-- |

| Boiling Point | 218 °C | --INVALID-LINK-- |

| Density | 0.937 g/mL at 25 °C | --INVALID-LINK-- |

| Flash Point | 102 °C (215.6 °F) | --INVALID-LINK-- |

| Predicted LogP | 2.93 | --INVALID-LINK-- |

| Predicted pKa | 15.19 ± 0.10 | --INVALID-LINK-- |

Solubility Profile

Direct experimental data on the solubility of this compound is not extensively available in the literature. Therefore, the following solubility profile is based on predictive models and established principles of chemical solubility.

Predicted Solubility

Quantitative Structure-Property Relationship (QSPR) models are often employed to predict the aqueous solubility of organic compounds.[1][2][3] For this compound, the presence of a polar hydroxyl group allows for hydrogen bonding with water, while the bulky, non-polar cyclohexyl and propyl groups hinder solubility. The predicted LogP of approximately 2.93 suggests low water solubility.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly Soluble (~0.1 - 1 g/L) | The hydrophobic cyclohexane and propyl moieties dominate over the single hydroxyl group, leading to limited aqueous solubility. |

| Ethanol (B145695) | Miscible | As a polar protic solvent, ethanol can act as both a hydrogen bond donor and acceptor, readily solvating this compound. |

| Methanol (B129727) | Miscible | Similar to ethanol, methanol is a polar protic solvent that is expected to be an excellent solvent for this compound. |

| Acetone (B3395972) | Soluble | A polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the hydroxyl group of this compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of effectively solvating a wide range of compounds, including those with both polar and non-polar regions. |

| Hexane | Soluble | The non-polar nature of the cyclohexyl and propyl groups suggests good solubility in non-polar hydrocarbon solvents like hexane. |

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for the experimental determination of the solubility of this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in water and selected organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., deionized water, ethanol, methanol, acetone, DMSO, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow undissolved solute to settle.

-

Carefully transfer an aliquot of the supernatant to a centrifuge tube.

-

Centrifuge the samples to remove any suspended solid particles.

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility in g/L or mg/mL using the determined concentration and the dilution factor.

-

References

- 1. QSPR modeling the aqueous solubility of alcohols by optimization of correlation weights of local graph invariants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Utility of 3-Cyclohexylpropan-1-ol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclohexylpropan-1-ol, a saturated primary alcohol with a distinctive cyclohexyl moiety, has been a subject of scientific interest since the early 20th century. Its discovery is intrinsically linked to the pioneering work of French chemists Paul Sabatier and Jean-Baptiste Senderens on catalytic hydrogenation. This guide provides a comprehensive overview of the discovery, synthesis, and historical applications of this compound, presenting key data in a structured format and detailing experimental protocols.

Discovery and Historical Context

The discovery of this compound is rooted in the development of catalytic hydrogenation at the turn of the 20th century. While a definitive first synthesis is not explicitly documented in a singular publication, its creation is a direct consequence of the methodologies established by Paul Sabatier and Jean-Baptiste Senderens. Their groundbreaking work on the use of finely divided metals, particularly nickel, to catalyze the addition of hydrogen to unsaturated organic compounds, laid the foundation for the synthesis of a wide array of saturated cyclic and acyclic molecules. For this work, Sabatier was awarded the Nobel Prize in Chemistry in 1912.

The logical precursor to this compound is 3-phenylpropan-1-ol or cinnamaldehyde. The complete hydrogenation of the aromatic ring and the carbon-carbon double bond (in the case of cinnamaldehyde) and/or the carbonyl group would yield the target molecule. The work of Sabatier and Senderens, extensively published in the Comptes rendus de l'Académie des sciences in the early 1900s, described the hydrogenation of various aromatic compounds, providing the essential chemical framework for the synthesis of this compound.

Another notable chemist of that era, Georges Darzens, also made significant contributions to the synthesis of alcohols, though his work is more famously associated with the Darzens reaction for the synthesis of glycidic esters. His research in 1911 on the synthesis of cyclic alcohols further illustrates the intense focus on this class of compounds during that period.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

| Property | Value |

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| CAS Number | 1124-63-6 |

| Boiling Point | 218 °C |

| Melting Point | -25 °C (estimated) |

| Density | 0.937 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.466 |

| Flash Point | 102 °C |

| Solubility | Insoluble in water, soluble in organic solvents. |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the catalytic hydrogenation of an appropriate unsaturated precursor. The most common starting materials are 3-phenylpropan-1-ol or cinnamaldehyde.

Catalytic Hydrogenation of 3-Phenylpropan-1-ol

This is a direct hydrogenation of the aromatic ring to a cyclohexane (B81311) ring.

Reaction: C₆H₅(CH₂)₃OH + 3H₂ → C₆H₁₁(CH₂)₃OH

Catalyst: Typically Raney Nickel, Platinum, or Rhodium on a carbon support.

General Experimental Protocol:

-

Catalyst Preparation: A slurry of Raney Nickel (or other suitable catalyst) is washed with ethanol (B145695) to remove any residual water.

-

Reaction Setup: A high-pressure autoclave is charged with 3-phenylpropan-1-ol and the prepared catalyst in a suitable solvent such as ethanol.

-

Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to a desired pressure (e.g., 50-100 atm). The reaction mixture is heated to a specific temperature (e.g., 100-150 °C) and stirred vigorously.

-

Monitoring: The reaction progress is monitored by the uptake of hydrogen.

-

Work-up: After the reaction is complete, the autoclave is cooled, and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst. The solvent is removed from the filtrate by rotary evaporation.

-

Purification: The crude this compound is then purified by vacuum distillation to yield the final product.

Catalytic Hydrogenation of Cinnamaldehyde

This is a multi-step hydrogenation where both the carbon-carbon double bond and the aromatic ring are saturated, and the aldehyde group is reduced to a primary alcohol.

Reaction: C₆H₅CH=CHCHO + 5H₂ → C₆H₁₁(CH₂)₃OH

Catalyst: A combination of catalysts may be used, or a single catalyst under forcing conditions (e.g., high pressure and temperature) can achieve complete reduction. A common approach is a two-step process.

General Experimental Protocol (Two-Step):

-

Step 1: Reduction of the Aldehyde and Double Bond: Cinnamaldehyde is first hydrogenated over a catalyst like Palladium on carbon (Pd/C) at moderate pressure and temperature to yield 3-phenylpropan-1-ol.

-

Step 2: Hydrogenation of the Aromatic Ring: The resulting 3-phenylpropan-1-ol is then subjected to hydrogenation as described in section 3.1.

Historical and Modern Applications

While specific, documented early applications of this compound are scarce, the development of hydroaromatic compounds in the early 20th century was closely tied to the burgeoning synthetic fragrance and flavor industry. The saturation of aromatic rings often leads to a change in odor profile, frequently imparting woody, floral, or fruity notes. It is highly probable that this compound and its derivatives were investigated for their olfactory properties during this period.

In modern times, this compound serves as a versatile building block in organic synthesis. Its primary applications are in the fragrance and specialty chemicals industries. It is used as a precursor for the synthesis of various esters and other derivatives that possess desirable fragrance characteristics.

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis routes to this compound.

Historical Timeline of Discovery

Caption: Historical context of the discovery of this compound.

Unlocking the Potential of 3-Cyclohexylpropan-1-ol: A Technical Guide for Novel Research

For Immediate Release

This technical guide outlines promising, yet underexplored, research avenues for 3-Cyclohexylpropan-1-ol, a versatile aliphatic alcohol. With its unique structural features—a cyclohexyl ring coupled with a hydroxylated propane (B168953) chain—this compound presents a compelling starting point for investigations in drug discovery and materials science. This document provides a comprehensive overview of its chemical properties, potential biological activities, and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their exploratory studies.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting experimental studies. The following table summarizes its key characteristics.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| CAS Number | 1124-63-6 | [1] |

| Appearance | Clear, colorless, viscous liquid | [2] |

| Boiling Point | 218 °C (lit.) | [2][3] |

| Melting Point | -60 °C | [2][4] |

| Density | 0.937 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index | n20/D 1.466 (lit.) | [2][3] |

| Flash Point | 102.0 °C (215.6 °F) - closed cup | [3] |

| LogP (octanol-water) | 2.930 (est) | [2] |

| IUPAC Name | This compound | [1] |

Potential Research Areas and Hypothesized Signaling Pathways

The structural characteristics of this compound suggest several promising avenues for research, primarily centered around its potential as an antimicrobial agent and as a modulator of cell membrane-associated processes.

Antimicrobial Activity

The lipophilic cyclohexyl group combined with the polar alcohol functional group imparts amphipathic properties to this compound, a characteristic often associated with antimicrobial activity. Long-chain aliphatic alcohols have been shown to disrupt bacterial cell membranes, leading to leakage of intracellular contents and cell death.[5][6] The cyclohexyl moiety is anticipated to enhance this effect by facilitating the partitioning of the molecule into the lipid bilayer of bacterial membranes.

Hypothesized Mechanism of Action:

The proposed mechanism involves the insertion of the cyclohexyl group into the hydrophobic core of the bacterial cell membrane, disrupting the lipid packing and increasing membrane fluidity. This disruption could lead to the formation of pores or channels, resulting in the dissipation of the membrane potential and leakage of essential ions and metabolites, ultimately causing bacterial cell death.

Modulation of Eukaryotic Cell Membranes and Signaling

The interaction of this compound with lipid bilayers is not limited to bacterial membranes. Its amphipathic nature suggests it could also intercalate into eukaryotic cell membranes, potentially modulating the function of membrane-bound proteins and signaling pathways. The cyclohexyl group is a common motif in medicinal chemistry, often used as a bioisostere for phenyl or tert-butyl groups to enhance pharmacological properties such as potency and selectivity by providing a three-dimensional structure for improved target engagement.

Potential Research Directions:

-

Enzyme Inhibition: Investigate the inhibitory activity of this compound and its derivatives against membrane-associated enzymes. The cyclohexyl group could position the molecule favorably within the active site of certain enzymes.

-

Receptor Modulation: Explore the ability of this compound to modulate the function of ion channels or G-protein coupled receptors (GPCRs) by altering the lipid environment surrounding these proteins.

-

Drug Delivery: The lipophilic nature of the cyclohexyl group could be exploited in the design of drug delivery systems, enhancing the cellular uptake of conjugated therapeutic agents.

Experimental Protocols

To facilitate the exploration of these research areas, detailed protocols for key initial experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Materials:

-

This compound

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile pipette tips and tubes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solution in MHB to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of eukaryotic cells and is used to determine the cytotoxicity of a compound.

Materials:

-

This compound

-

Human cell line (e.g., HEK293, HaCaT)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.

Bacterial Membrane Disruption Assay

This assay uses fluorescent dyes to assess the integrity of the bacterial cell membrane after treatment with a compound.

Materials:

-

This compound

-

Test microorganism

-

SYTO 9 and Propidium Iodide (PI) fluorescent dyes (e.g., from a LIVE/DEAD BacLight™ kit)

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Bacterial Suspension: Prepare a bacterial suspension in PBS.

-

Compound Treatment: Treat the bacterial suspension with various concentrations of this compound for a defined period (e.g., 30 minutes).

-

Staining: Add the SYTO 9 and PI dye mixture to the bacterial suspension and incubate in the dark for 15 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer (SYTO 9: excitation ~480 nm, emission ~500 nm; PI: excitation ~490 nm, emission ~635 nm). An increase in the PI/SYTO 9 fluorescence ratio indicates membrane damage. Alternatively, visualize the stained bacteria using a fluorescence microscope. Live bacteria will fluoresce green (SYTO 9), while dead or membrane-compromised bacteria will fluoresce red (PI).

Proposed Research Workflow

The following diagram illustrates a logical workflow for the initial investigation of this compound's biological potential.

Conclusion

This compound represents a molecule with significant untapped research potential. Its structural simplicity, coupled with the known bioactivity of related compounds, makes it an attractive candidate for exploratory research in antimicrobial drug discovery and as a scaffold for developing novel bioactive molecules. The information and protocols provided in this guide are intended to serve as a foundational resource to stimulate and support new research endeavors in this promising area. The connection of this molecule as a potential impurity in the synthesis of the β-lactamase inhibitor Relebactam further underscores its relevance in the pharmaceutical landscape.[2] Future investigations into its derivatives and their structure-activity relationships could lead to the development of novel therapeutic agents.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. static.igem.wiki [static.igem.wiki]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. broadpharm.com [broadpharm.com]

Methodological & Application

Application Notes and Protocols for 3-Cyclohexylpropan-1-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-cyclohexylpropan-1-ol, a versatile building block in organic synthesis. Its unique structure, featuring a polar hydroxyl group and a non-polar cyclohexyl moiety, makes it a valuable precursor for a variety of molecules, particularly in the development of fragrances, and as a key intermediate for specialty chemicals and materials.

Overview of Applications

This compound serves as a versatile starting material for several key organic transformations, including:

-

Ester Synthesis: The hydroxyl group can be readily esterified to produce a wide range of esters, which are valuable as fragrance compounds, plasticizers, and specialty solvents.

-

Ether Synthesis: The corresponding alkoxide can be used in Williamson ether synthesis to generate ethers with diverse functionalities.

-

Oxidation to Carboxylic Acid: The primary alcohol can be oxidized to 3-cyclohexylpropanoic acid, a useful intermediate in the synthesis of pharmaceuticals and other fine chemicals.

These applications are detailed in the following sections with specific protocols and quantitative data.

Ester Synthesis via Fischer Esterification

Fischer esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. This method is particularly useful for the bulk synthesis of simple esters.

General Reaction Scheme

Caption: General scheme for Fischer Esterification.

Experimental Protocol: Synthesis of 3-Cyclohexylpropyl Acetate (B1210297)

This protocol describes the synthesis of 3-cyclohexylpropyl acetate using acetic acid and this compound.

Materials:

-

This compound

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard distillation apparatus

Procedure:

-

To a 250 mL round-bottom flask, add this compound (1.0 eq) and glacial acetic acid (3.0 eq).

-

Slowly add concentrated sulfuric acid (0.1 eq) to the stirred mixture.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

-

Shake the funnel and separate the layers. Discard the aqueous layer.

-

Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (to neutralize the excess acid) and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain pure 3-cyclohexylpropyl acetate.

Quantitative Data for Fischer Esterification

| Parameter | Value |

| Reactants | |

| This compound | 14.2 g (0.1 mol) |

| Glacial Acetic Acid | 18.0 g (0.3 mol) |

| Conc. Sulfuric Acid | 1.0 g (0.01 mol) |

| Reaction Conditions | |

| Temperature | Reflux (~118 °C) |

| Reaction Time | 2-4 hours |

| Product | |

| 3-Cyclohexylpropyl Acetate | Expected Yield: 70-80% (12.9-14.7 g) |

Ether Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing symmetrical and unsymmetrical ethers via an S_N2 reaction between an alkoxide and a primary alkyl halide.

General Reaction Scheme

Caption: Williamson Ether Synthesis pathway.

Experimental Protocol: Synthesis of 3-Cyclohexylpropyl Methyl Ether

This protocol outlines the synthesis of 3-cyclohexylpropyl methyl ether.

Materials:

-

This compound

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl Iodide (CH₃I)

-

Diethyl ether

-

Saturated Ammonium (B1175870) Chloride (NH₄Cl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF via a dropping funnel.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel.

Quantitative Data for Williamson Ether Synthesis

| Parameter | Value |

| Reactants | |

| This compound | 14.2 g (0.1 mol) |

| Sodium Hydride (60%) | 4.8 g (0.12 mol) |

| Methyl Iodide | 15.6 g (0.11 mol) |

| Reaction Conditions | |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Product | |

| 3-Cyclohexylpropyl Methyl Ether | Expected Yield: 80-90% (12.5-14.1 g) |

Oxidation to 3-Cyclohexylpropanoic Acid

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. Several reagents can be employed, with Jones oxidation being a classic and effective method.

General Reaction Scheme

Caption: Oxidation of this compound.

Experimental Protocol: Jones Oxidation

This protocol details the oxidation of this compound to 3-cyclohexylpropanoic acid using Jones reagent.

Materials:

-

This compound

-

Chromium trioxide (CrO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

Preparation of Jones Reagent: Dissolve chromium trioxide (2.7 g) in concentrated sulfuric acid (2.3 mL), then dilute with water to a final volume of 10 mL.

-

In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in acetone.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the prepared Jones reagent dropwise from a dropping funnel until a persistent orange color is observed.

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the excess oxidant by adding isopropanol until the solution turns green.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent to yield the crude 3-cyclohexylpropanoic acid, which can be further purified by recrystallization or distillation.

Quantitative Data for Jones Oxidation

| Parameter | Value |

| Reactants | |

| This compound | 14.2 g (0.1 mol) |

| Jones Reagent | Added until persistence of orange color |

| Reaction Conditions | |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 hours |

| Product | |

| 3-Cyclohexylpropanoic Acid | Expected Yield: 75-85% (11.7-13.3 g) |

Experimental Workflow Overview

The following diagram illustrates a general workflow for the synthesis and purification of derivatives from this compound.

Caption: General laboratory workflow.

Application Notes and Protocols for 3-Cyclohexylpropan-1-ol in Fragrance Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexylpropan-1-ol is a synthetic alcohol with potential applications in the fragrance industry. Its chemical structure, consisting of a cyclohexyl ring attached to a propanol (B110389) chain, suggests a unique olfactory profile that can add complexity and character to fragrance compositions. Literature describes its scent as mild, sweet, and balsamic, though it is also characterized as having moderate to poor tenacity.[1] These application notes provide a comprehensive guide for researchers and formulators on the evaluation and use of this compound in fragrance formulations, including detailed protocols for olfactory assessment, stability testing, and safety evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a fragrance ingredient is fundamental to its effective application and the stability of the final product.

| Property | Value | Reference |

| Chemical Name | This compound | [2][3] |

| CAS Number | 1124-63-6 | [2][3] |

| Molecular Formula | C9H18O | [2][3] |

| Molecular Weight | 142.24 g/mol | [2][3] |

| Appearance | Clear, viscous liquid | [2] |

| Boiling Point | 218-223 °C | [2] |

| Density | 0.913 - 0.937 g/mL at 20-25 °C | [2][4] |

| Refractive Index | 1.464 - 1.468 at 20 °C | [2][4] |

| Flash Point | 101.67 - 102.00 °C (215 - 215.6 °F) | [4] |

| Solubility | Information not readily available; likely soluble in alcohols and fragrance oils. | |

| LogP | 2.930 (estimated) | [2] |

Olfactory Profile

The perceived scent of this compound is a key determinant of its use in perfumery. Based on available data, its olfactory characteristics are summarized below.

| Olfactory Aspect | Description | Reference |

| Odor Family | Balsamic, Sweet | [1] |

| Odor Description | Described as a very mild, sweet, and balsamic odor. It is noted to be less floral than hydrocinnamic alcohol and lacks a rosy character. | [1] |

| Tenacity | Moderate to poor. | [1] |

| Suggested Role | Likely a middle or base note, contributing to the body of a fragrance, though its poor tenacity may limit its role as a primary fixative. |

Experimental Protocols

Due to the limited published data on the application of this compound in fragrances, the following protocols are provided to enable researchers to systematically evaluate its performance, stability, and safety.

Protocol for Olfactory Evaluation

This protocol outlines the methodology for a systematic evaluation of the olfactory properties of this compound to determine its tenacity and appropriate placement within the fragrance pyramid (top, middle, or base note).

Materials:

-

This compound

-

Perfumer's alcohol (95% ethanol, denatured)

-

Glass beakers and stirring rods

-

Pipettes

-

Perfumer's smelling strips

-

Stopwatch or timer

-

Odor-free environment

Procedure:

-

Preparation of Dilutions: Prepare a 10% dilution of this compound in perfumer's alcohol.

-

Initial Odor Assessment:

-

Dip a clean smelling strip into the 10% solution, ensuring it is saturated but not dripping.

-

Wave the strip a few inches from the nose and record the initial impression of the scent. Note all facets of the odor (e.g., sweet, woody, floral, etc.).

-

-

Evaporation Study (Tenacity):

-

Place the scented strip in a holder in an odor-free environment.

-

Evaluate the scent from the strip at regular intervals: 5 minutes, 15 minutes, 1 hour, 4 hours, 8 hours, and 24 hours.

-

At each time point, record the perceived intensity of the odor and any changes in its character.

-

-

Classification:

-

Top notes are generally volatile and evaporate within the first 15 minutes.

-

Middle (heart) notes form the main body of the fragrance and are prominent for 1 to 4 hours.

-

Base notes are the least volatile and provide the foundation of the scent, lasting for more than 4 hours.

-

Based on the evaporation study, classify this compound. Given its reported poor tenacity, it is important to carefully observe its behavior in the initial hours.

-

References

Application of 3-Cyclohexylpropan-1-ol in Polymer Chemistry: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-Cyclohexylpropan-1-ol in polymer chemistry. The focus is on two primary applications: its use as a precursor to a polymerizable monomer and its potential role as a chain transfer agent.

Application as a Monomer Precursor: Synthesis and Polymerization of 3-Cyclohexylpropyl Methacrylate (B99206)

This compound, with its characteristic cyclohexyl group and a reactive hydroxyl functionality, serves as an excellent starting material for the synthesis of novel monomers. By converting it into a methacrylate derivative, a polymer with a bulky, cycloaliphatic pendant group can be obtained. Such polymers are of interest for applications requiring high glass transition temperatures (Tg), good thermal stability, and specific optical properties.

Experimental Protocol: Synthesis of 3-Cyclohexylpropyl Methacrylate

This protocol details the esterification of this compound with methacrylic acid to yield 3-cyclohexylpropyl methacrylate.

Materials:

-

This compound

-

Methacrylic acid

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone (B1673460) (polymerization inhibitor)

-

Toluene (B28343) (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (for extraction)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), methacrylic acid (1.2 eq), p-toluenesulfonic acid (0.05 eq), hydroquinone (0.01 eq), and toluene (to make a 2 M solution with respect to the alcohol).

-

Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic catalyst and unreacted methacrylic acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure 3-cyclohexylpropyl methacrylate.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of 3-cyclohexylpropyl methacrylate.

Experimental Protocol: Free-Radical Polymerization of 3-Cyclohexylpropyl Methacrylate

This protocol describes the bulk polymerization of the synthesized 3-cyclohexylpropyl methacrylate using a free-radical initiator.

Materials:

-

3-Cyclohexylpropyl methacrylate (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Toluene (optional, for solution polymerization)

-

Methanol (for precipitation)

Procedure:

-

Dissolve 3-cyclohexylpropyl methacrylate in a minimal amount of toluene (for solution polymerization) or use it neat (for bulk polymerization).

-

Add AIBN (0.1-1 mol% with respect to the monomer).

-

Degas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) for 30 minutes.

-

Heat the reaction mixture to 60-80 °C under an inert atmosphere.

-

Allow the polymerization to proceed for a set time (e.g., 2-24 hours), depending on the desired molecular weight and conversion. The viscosity of the solution will increase as the polymerization progresses.

-

Cool the reaction to room temperature and dilute with a suitable solvent (e.g., tetrahydrofuran (B95107) or dichloromethane).

-

Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Diagram of Polymerization Workflow:

Caption: Workflow for the free-radical polymerization of 3-cyclohexylpropyl methacrylate.

Expected Polymer Properties

The properties of poly(3-cyclohexylpropyl methacrylate) are expected to be similar to those of poly(cyclohexyl methacrylate). The additional propyl spacer may slightly decrease the glass transition temperature and increase the flexibility of the polymer chains.

| Property | Expected Value for Poly(3-cyclohexylpropyl methacrylate) (Estimated) | Reference Value for Poly(cyclohexyl methacrylate) |

| Glass Transition Temp. (Tg) | 80 - 100 °C | ~83 - 104 °C |

| Molecular Weight (Mw) | 50,000 - 200,000 g/mol (dependent on conditions) | Variable |

| Polydispersity Index (PDI) | 1.5 - 3.0 (for free-radical polymerization) | Variable |

| Refractive Index | ~1.50 | ~1.5065 |

| Appearance | Transparent, rigid solid | Transparent solid |

Application as a Chain Transfer Agent

Alcohols can act as chain transfer agents in radical polymerizations, which is a process that lowers the molecular weight of the resulting polymer. The efficiency of a chain transfer agent is quantified by its chain transfer constant (Ctr). This section provides a hypothetical protocol to evaluate this compound as a chain transfer agent in the polymerization of a model monomer, methyl methacrylate (MMA).

Experimental Protocol: Determination of the Chain Transfer Constant (Mayo Method)

The Mayo method is a common technique used to determine the chain transfer constant of a compound. It involves polymerizing a monomer in the presence of varying concentrations of the potential chain transfer agent and measuring the resulting number-average degree of polymerization (Xn).

Materials:

-

Methyl methacrylate (MMA) (monomer)

-

This compound (potential chain transfer agent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Toluene (solvent)

-

Methanol (for precipitation)

Procedure:

-

Prepare a series of reaction mixtures in separate polymerization tubes. Each tube should contain the same concentration of MMA and AIBN in toluene.

-

To each tube, add a different, known concentration of this compound. Include a control reaction with no added alcohol.

-

Degas the solutions by several freeze-pump-thaw cycles and seal the tubes under vacuum.

-

Initiate the polymerization by placing the tubes in a constant temperature bath (e.g., 60 °C).

-

Stop the polymerizations at low conversion (<10%) by rapidly cooling the tubes in an ice bath.